molecular formula C7H10F2O2 B8597338 2-(Difluoromethyl)hex-5-enoic acid CAS No. 81982-39-0

2-(Difluoromethyl)hex-5-enoic acid

Cat. No. B8597338
Key on ui cas rn: 81982-39-0
M. Wt: 164.15 g/mol
InChI Key: WTZUTMMNXPOAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04435425

Procedure details

2-Carboxy 2-difluoromethyl 5-hexenoic acid, prepared as in Step C (1.040 g, 5 mM) is dissolved in glacial acetic acid (5 ml) and the mixture is heated at 110° C. for 16 hours. The solvent is evaporated in vacuo yielding a colorless oil. The acid is isolated by distillation under reduced pressure. 0.585 g (yield 71%). Bp: 67° C./0.01 mm Hg.
Name
2-Carboxy 2-difluoromethyl 5-hexenoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]([CH:12]([F:14])[F:13])([CH2:8][CH2:9][CH:10]=[CH2:11])C(O)=O)([OH:3])=[O:2]>C(O)(=O)C>[F:13][CH:12]([F:14])[CH:4]([CH2:8][CH2:9][CH:10]=[CH2:11])[C:1]([OH:3])=[O:2]

Inputs

Step One
Name
2-Carboxy 2-difluoromethyl 5-hexenoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C(C(=O)O)(CCC=C)C(F)F
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding a colorless oil
CUSTOM
Type
CUSTOM
Details
The acid is isolated by distillation under reduced pressure

Outcomes

Product
Name
Type
Smiles
FC(C(C(=O)O)CCC=C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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